5-Butyl-1,3,4-thiadiazol-2-amine

Description

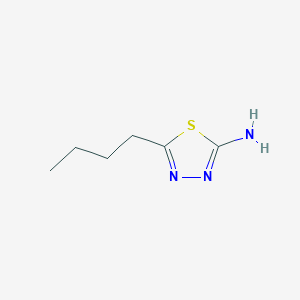

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPWERUANCLFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364629 |

Source

|

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-54-3 |

Source

|

| Record name | 5-Butyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Spectroscopic Analysis of 5-Butyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Butyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, based on the analysis of structurally related compounds. Furthermore, it outlines detailed experimental protocols for acquiring such data, serving as a valuable resource for the characterization of this and similar molecules.

Compound Overview

5-Butyl-1,3,4-thiadiazol-2-amine is characterized by a five-membered thiadiazole ring substituted with a butyl group at the 5-position and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is a prevalent feature in many pharmacologically active molecules.

Molecular Structure: C₆H₁₁N₃S[1] Molecular Weight: 157.24 g/mol [1] IUPAC Name: 5-butyl-1,3,4-thiadiazol-2-amine[1]

Predicted Spectroscopic Data

While specific experimental data for 5-Butyl-1,3,4-thiadiazol-2-amine is not widely available in the public domain, the following spectral characteristics are predicted based on the analysis of analogous compounds and fundamental spectroscopic principles.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 5-Butyl-1,3,4-thiadiazol-2-amine (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet | 2H | NH₂ |

| ~2.80 | Triplet | 2H | -CH₂- (alpha to thiadiazole) |

| ~1.65 | Sextet | 2H | -CH₂- (beta to thiadiazole) |

| ~1.35 | Sextet | 2H | -CH₂- (gamma to thiadiazole) |

| ~0.90 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for 5-Butyl-1,3,4-thiadiazol-2-amine (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 (C-NH₂) |

| ~155 | C5 (C-butyl) |

| ~30 | -CH₂- (alpha to thiadiazole) |

| ~29 | -CH₂- (beta to thiadiazole) |

| ~22 | -CH₂- (gamma to thiadiazole) |

| ~14 | -CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 5-Butyl-1,3,4-thiadiazol-2-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Medium, Broad | N-H stretching (amine)[2][3] |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1630 | Strong | C=N stretching (thiadiazole ring)[3][4] |

| ~1600 | Medium | N-H bending (amine)[3] |

| ~1500 | Medium | C=C stretching (aromatic-like ring) |

| ~830 | Medium | C-S-C stretching[5] |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Butyl-1,3,4-thiadiazol-2-amine, electron ionization (EI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data for 5-Butyl-1,3,4-thiadiazol-2-amine

| m/z | Predicted Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₃H₇]⁺ |

| 100 | [M - C₄H₉]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like 5-Butyl-1,3,4-thiadiazol-2-amine. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6][7] Ensure the solid is fully dissolved; gentle vortexing or warming may be necessary.[6]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.[8]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

-

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[9]

-

Film Casting: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[9][10] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[9][10]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Sample Introduction: Introduce a small amount of the volatile, thermally stable compound into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[11][12]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[11][12] This will cause the molecules to ionize and fragment.[11][13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[14]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[14]

Visualizations

Caption: Molecular structure of 5-Butyl-1,3,4-thiadiazol-2-amine.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

- 1. 5-Butyl-1,3,4-thiadiazol-2-amine | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. growingscience.com [growingscience.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rroij.com [rroij.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-Butyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and geometry of 5-Butyl-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the current unavailability of experimental crystallographic data in open-access databases, this guide will utilize computationally derived data to elucidate the molecule's structural characteristics. Furthermore, it outlines comprehensive experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds.

Molecular Structure and Properties

5-Butyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring. This core is substituted with a butyl group at the 5-position and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.

Table 1: General Properties of 5-Butyl-1,3,4-thiadiazol-2-amine

| Property | Value |

| Molecular Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol [1] |

| IUPAC Name | 5-butyl-1,3,4-thiadiazol-2-amine[1] |

| CAS Number | 14068-54-3[1] |

| Canonical SMILES | CCCCC1=NN=C(S1)N[1] |

| InChI Key | ZVMPWERUANCLFH-UHFFFAOYSA-N[1] |

Molecular Geometry (Computed)

In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of 5-Butyl-1,3,4-thiadiazol-2-amine has been determined through computational methods. The following tables summarize the predicted bond lengths and angles of a stable 3D conformer. This data provides valuable insight into the spatial arrangement of the atoms and the overall shape of the molecule.

Table 2: Computed Bond Lengths for 5-Butyl-1,3,4-thiadiazol-2-amine

| Atoms | Bond Length (Å) |

| S(1) - C(2) | 1.76 |

| S(1) - C(5) | 1.74 |

| N(3) - N(4) | 1.38 |

| N(3) - C(2) | 1.32 |

| N(4) - C(5) | 1.31 |

| C(2) - N(6) | 1.36 |

| C(5) - C(7) | 1.50 |

| C(7) - C(8) | 1.54 |

| C(8) - C(9) | 1.54 |

| C(9) - C(10) | 1.54 |

Data is based on computed 3D conformer data from PubChem.

Table 3: Computed Bond Angles for 5-Butyl-1,3,4-thiadiazol-2-amine

| Atoms | Bond Angle (°) |

| C(2) - S(1) - C(5) | 87.1 |

| N(3) - C(2) - S(1) | 115.3 |

| N(4) - C(5) - S(1) | 115.7 |

| N(4) - N(3) - C(2) | 110.8 |

| C(5) - N(4) - N(3) | 111.1 |

| S(1) - C(2) - N(6) | 120.9 |

| N(3) - C(2) - N(6) | 123.8 |

| S(1) - C(5) - C(7) | 120.2 |

| N(4) - C(5) - C(7) | 124.1 |

| C(5) - C(7) - C(8) | 113.1 |

| C(7) - C(8) - C(9) | 112.5 |

| C(8) - C(9) - C(10) | 112.6 |

Data is based on computed 3D conformer data from PubChem.

Experimental Protocols

The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is well-documented in the scientific literature. The following protocols for synthesis and characterization are based on established methods for analogous compounds.

Synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with a suitable carboxylic acid or its derivative, often in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.

Materials:

-

Valeric acid (pentanoic acid)

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid

-

Ethanol

-

Crushed ice

-

Sodium bicarbonate solution (5%)

-

Distilled water

Procedure:

-

A mixture of thiosemicarbazide (0.1 mol) and valeric acid (0.1 mol) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid (5 mL) is carefully added to the mixture with cooling in an ice bath.

-

The reaction mixture is then refluxed for 1.5 to 2 hours.

-

After refluxing, the mixture is allowed to cool to room temperature and then carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then neutralized with a 5% sodium bicarbonate solution, filtered again, and washed thoroughly with distilled water until the washings are neutral.

-

The final product is dried and can be further purified by recrystallization from ethanol.

Characterization Methods

The synthesized 5-Butyl-1,3,4-thiadiazol-2-amine can be characterized using a variety of spectroscopic techniques to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching of the butyl group (around 2960-2850 cm⁻¹), C=N stretching of the thiadiazole ring (around 1620 cm⁻¹), and C-S stretching (around 700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the four carbons of the butyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 157.24.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 5-Butyl-1,3,4-thiadiazol-2-amine.

Caption: Workflow for the synthesis and characterization of 5-Butyl-1,3,4-thiadiazol-2-amine.

Potential Applications in Drug Development

Derivatives of 1,3,4-thiadiazole are of significant interest to the pharmaceutical industry due to their diverse biological activities. The presence of the =N-C-S= moiety is believed to be crucial for their pharmacological effects. These compounds have been investigated for a variety of applications, including:

-

Antimicrobial Agents: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties.

-

Anticancer Agents: Some substituted thiadiazoles have shown significant cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The thiadiazole ring can interact with the active sites of various enzymes, leading to their inhibition. For example, some derivatives are known to inhibit carbonic anhydrase.

The butyl substituent in 5-Butyl-1,3,4-thiadiazol-2-amine can influence its lipophilicity, which in turn can affect its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Therefore, this compound and its analogs are valuable candidates for further investigation in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and geometry of 5-Butyl-1,3,4-thiadiazol-2-amine, utilizing computed data in the absence of experimental crystallographic information. Detailed protocols for its synthesis and characterization have been outlined to facilitate further research. The versatile 1,3,4-thiadiazole core, combined with the modifiable butyl group, makes this compound a promising scaffold for the development of new therapeutic agents. Further studies, including single-crystal X-ray diffraction analysis, would be beneficial to precisely determine its solid-state structure and intermolecular interactions.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Butyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-Butyl-1,3,4-thiadiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.

Chemical Identity and Structure

5-Butyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a butyl group at the 5-position and an amino group at the 2-position. The 1,3,4-thiadiazole core is a well-recognized pharmacophore, known for its aromaticity and stability, and is a constituent of several clinically used drugs.

Table 1: Chemical Identifiers for 5-Butyl-1,3,4-thiadiazol-2-amine

| Identifier | Value |

| IUPAC Name | 5-butyl-1,3,4-thiadiazol-2-amine[1] |

| CAS Number | 14068-54-3[1] |

| Molecular Formula | C₆H₁₁N₃S[1] |

| Canonical SMILES | CCCCC1=NN=C(S1)N[1] |

| InChI | InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9)[1] |

| InChIKey | ZVMPWERUANCLFH-UHFFFAOYSA-N[1] |

Note: Much of the readily available experimental data pertains to the isomeric compound, 5-tert-butyl-1,3,4-thiadiazol-2-amine. It is crucial to distinguish between these isomers in experimental and theoretical studies.

Physicochemical Properties

The physicochemical properties of 5-Butyl-1,3,4-thiadiazol-2-amine are crucial for its handling, formulation, and biological activity. While experimental data for the n-butyl isomer is limited, a combination of data for the parent compound and predicted values for related structures provides valuable insights.

Table 2: Physicochemical Data for 5-Butyl-1,3,4-thiadiazol-2-amine and Related Compounds

| Property | 5-Butyl-1,3,4-thiadiazol-2-amine | 5-tert-butyl-1,3,4-thiadiazol-2-amine |

| Molecular Weight | 157.24 g/mol [1] | 157.24 g/mol [2] |

| Melting Point | Not available | 183-187 °C[2] |

| Boiling Point (Predicted) | Not available | 272.3 ± 23.0 °C[2] |

| Density (Predicted) | Not available | 1.170 ± 0.06 g/cm³[2] |

| logP (Predicted) | 1.7[1] | Not available |

| pKa (Predicted) | Not available | 3.99 ± 0.10[2] |

| Solubility | Insoluble in water, soluble in polar organic solvents like methanol.[2][3] | Soluble in Methanol.[2] |

| Appearance | Solid | Yellow Crystalline Solid[2] |

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines typically involves the cyclization of thiosemicarbazide derivatives. A general and effective method is the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.

General Synthesis Protocol

A common synthetic route involves the reaction of valeric acid (pentanoic acid) with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphate ester (PPE), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid.

Experimental Protocol: Synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of valeric acid and thiosemicarbazide.

-

Solvent and Catalyst: Add a suitable solvent, such as chloroform, and slowly add the dehydrating agent (e.g., polyphosphate ester) while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization

The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups. The spectrum is expected to show N-H stretching vibrations for the amino group and C=N stretching of the thiadiazole ring.

-

¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the carbon-hydrogen framework of the molecule. The spectra should show characteristic peaks for the butyl group and the thiadiazole ring.

-

Mass Spectrometry: To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Biological Activities and Potential Applications

The 1,3,4-thiadiazole scaffold is present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] The biological activity is often attributed to the =N-C-S moiety within the heterocyclic ring.[4][8]

Derivatives of 1,3,4-thiadiazole have been investigated for their potential as:

-

Antimicrobial Agents: Showing activity against various strains of bacteria and fungi.[5][6]

-

Anticancer Agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9]

-

Enzyme Inhibitors: Notably as carbonic anhydrase inhibitors.[10]

-

Corrosion Inhibitors: Substituted thiadiazoles have been studied for their effect on preventing the corrosion of metals.

The specific biological activities of 5-Butyl-1,3,4-thiadiazol-2-amine are not extensively documented in the public domain. However, based on the known activities of its structural analogs, it is a promising candidate for further biological screening.

Visualizations

General Synthetic Workflow

Caption: General workflow for the synthesis and characterization of 5-Butyl-1,3,4-thiadiazol-2-amine.

Biological Screening Workflow

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Safety Information

Conclusion

5-Butyl-1,3,4-thiadiazol-2-amine is a molecule of significant interest due to its 1,3,4-thiadiazole core, a scaffold associated with a wide array of biological activities. While detailed experimental data for this specific compound is sparse, the information available for its isomers and related compounds provides a strong foundation for further research. This guide summarizes the key physicochemical properties and provides a framework for its synthesis and biological evaluation, serving as a valuable starting point for researchers in drug discovery and development.

References

- 1. 5-Butyl-1,3,4-thiadiazol-2-amine | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. growingscience.com [growingscience.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 10. 5-Amino-1,3,4-thiadiazole-2-thiol CAS#: 2349-67-9 [m.chemicalbook.com]

The Pharmacological Potential of 5-Butyl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the potential biological activities of 5-Butyl-1,3,4-thiadiazol-2-amine and its derivatives. While direct research on the 5-butyl substituted variant is limited, this document synthesizes findings from structurally related 5-substituted-1,3,4-thiadiazol-2-amine derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The insights are drawn from numerous studies on derivatives with various substitutions at the 5-position, which have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes and interact effectively with biological targets, often resulting in high efficacy and selectivity.[3]

Anticancer Activity

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have shown promising cytotoxic activity against a range of human cancer cell lines.[4][5] Structure-activity relationship (SAR) analyses suggest that the nature of the substituent at the 5-position, along with modifications to the 2-amino group, significantly influences the anticancer potency. For instance, the presence of an aromatic ring and electron-withdrawing groups at the 5-position has been shown to promote anticancer activity.[5] While specific data for the 5-butyl derivative is scarce, a compound with a tert-butyl substituent demonstrated a potent IC50 value of 1.7 µM against a human pancreatic cancer cell line.[5]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA MB-231) | More potent than Cisplatin | Cisplatin | - |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA MB-231) | More potent than Cisplatin | Cisplatin | - |

| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | Breast (MDA MB-231) | More potent than Cisplatin | Cisplatin | - |

| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide | Pancreatic | 1.7 | - | - |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | Breast (MCF-7) | Moderate to good activity | - | - |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Lung (A549) | 0.034 mmol L-1 | Cisplatin | - |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Breast (MCF-7) | 0.084 mmol L-1 | Cisplatin | - |

Table 1: Summary of in vitro cytotoxic activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives.[4][5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives and a reference drug (e.g., Cisplatin or 5-Fluorouracil) for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Caption: Workflow for determining the in vitro cytotoxicity of thiadiazole derivatives using the MTT assay.

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole scaffold is a key component in many compounds exhibiting potent antimicrobial and antifungal activities.[8][9] Derivatives are active against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The mechanism of action is often attributed to the toxophoric -N=C-S- moiety within the thiadiazole ring.[11]

Quantitative Data on Antimicrobial and Antifungal Activity

| Compound/Derivative | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference Drug |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | S. aureus, B. subtilis (Gram +) | Significant activity | Ciprofloxacin |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | E. coli, P. aeruginosa (Gram -) | Significant activity | Ciprofloxacin |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | A. niger, C. albicans (Fungi) | Significant activity | Fluconazole |

| 5-(1-adamantyl) derivatives | Gram-positive bacteria | Marked activity | - |

| 5-(1-adamantyl) derivatives | Gram-negative bacteria | Highly active | - |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives | C. albicans and other Candida species | Notable antifungal effects | - |

Table 2: Summary of antimicrobial and antifungal activity of various 5-substituted-1,3,4-thiadiazole-2-amine derivatives.[6][10][11][12]

Experimental Protocol: Paper Disc Diffusion Method for Antimicrobial Screening

This method is widely used to qualitatively assess the antimicrobial activity of chemical compounds.[10]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.[13]

-

Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. A standard antibiotic is used as a positive control.

Caption: General workflow for the paper disc diffusion method to screen for antimicrobial activity.

Anti-inflammatory Activity

Certain derivatives of 1,3,4-thiadiazole have been investigated for their anti-inflammatory properties.[14] These compounds have shown the ability to stabilize human red blood cell (HRBC) membranes in vitro, an indicator of anti-inflammatory activity. Some derivatives have also demonstrated significant in vivo anti-inflammatory effects in carrageenan-induced paw edema models in rats.[12]

Quantitative Data on Anti-inflammatory Activity

| Compound/Derivative | Assay | Result | Reference Drug |

| 5-aryl-1,3,4-thiadiazol-2-amines (2a, 2b, 2e) | HRBC membrane stabilization | Significant activity | Diclofenac sodium |

| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid | Carrageenan-induced paw edema (in vivo) | Good dose-dependent activity | - |

Table 3: Summary of anti-inflammatory activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives.[12][14]

Experimental Protocol: HRBC Membrane Stabilization Method

This in vitro method assesses the anti-inflammatory activity of substances by measuring their ability to protect red blood cell membranes from lysis induced by hypotonic solutions.

-

Blood Sample Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The red blood cells are separated by centrifugation, washed with isotonic saline, and resuspended in isotonic buffer to a specific concentration.

-

Assay Mixture: The reaction mixture consists of the HRBC suspension, the test compound at various concentrations, and a hypotonic solution (e.g., distilled water) to induce lysis. A reference drug like Diclofenac sodium is used as a positive control.

-

Incubation: The mixtures are incubated at a controlled temperature (e.g., 37°C) for 30 minutes.

-

Centrifugation: After incubation, the mixtures are centrifuged to pellet the intact red blood cells.

-

Hemoglobin Measurement: The supernatant, containing hemoglobin from lysed cells, is collected, and its absorbance is measured spectrophotometrically (e.g., at 560 nm).

-

Calculation: The percentage of membrane stabilization is calculated by comparing the absorbance of the test samples to that of the control (with no compound).

References

- 1. chemmethod.com [chemmethod.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. media.neliti.com [media.neliti.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjpmr.com [wjpmr.com]

- 14. latamjpharm.org [latamjpharm.org]

An In-depth Technical Guide to the Potential Mechanism of Action of 5-Butyl-1,3,4-thiadiazol-2-amine

Disclaimer: This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-Butyl-1,3,4-thiadiazol-2-amine based on the well-documented biological activities of the broader class of 2-amino-1,3,4-thiadiazole derivatives. It is important to note that specific experimental data on the biological activities and mechanism of action of 5-Butyl-1,3,4-thiadiazol-2-amine are limited in the current scientific literature. Therefore, this guide draws inferences from studies on structurally related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This versatile core structure is present in a number of clinically approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which contributes to its metabolic stability.[1]

5-Butyl-1,3,4-thiadiazol-2-amine is a derivative of this important scaffold, featuring a butyl group at the 5-position and an amine group at the 2-position. While specific data on this compound is sparse, the known structure-activity relationships of related analogs allow for the formulation of hypotheses regarding its potential mechanisms of action.

Potential Pharmacological Activities and Mechanisms of Action

Based on the extensive research into 2-amino-1,3,4-thiadiazole derivatives, the following potential mechanisms of action for 5-Butyl-1,3,4-thiadiazol-2-amine can be postulated:

-

Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] The mechanism of action is believed to involve the =N-C-S- moiety, which can interact with essential microbial enzymes or proteins, leading to the disruption of cellular processes.[1] The lipophilic butyl group in 5-Butyl-1,3,4-thiadiazol-2-amine may enhance its ability to penetrate microbial cell membranes.

-

Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer properties.[2][3] Potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis. Some derivatives have been shown to inhibit specific enzymes that are overexpressed in cancer cells, such as carbonic anhydrases.

-

Enzyme Inhibition: The 1,3,4-thiadiazole ring is a prominent feature in various enzyme inhibitors. A notable example is the inhibition of carbonic anhydrases (CAs) by sulfonamide-bearing 1,3,4-thiadiazole derivatives like acetazolamide.[4] While 5-Butyl-1,3,4-thiadiazol-2-amine lacks the sulfonamide group, the core scaffold can still interact with the active sites of various enzymes.

-

Central Nervous System (CNS) Activity: Some 2-amino-1,3,4-thiadiazole derivatives have been reported to possess CNS-depressant and muscle relaxant properties.[5] These effects are thought to be mediated by the depression of spinal polysynaptic transmission.[5]

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activities of various 2-amino-1,3,4-thiadiazole derivatives to provide a comparative context for the potential potency of 5-Butyl-1,3,4-thiadiazol-2-amine.

| Compound Class | Target/Assay | Activity Range (IC50/MIC) | Reference |

| Fluorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | MIC: 20–28 μg/mL | [1] |

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | MIC: 8–31.25 μg/mL | [1] |

| 5-amino-1,3,4-thiadiazole appended isatins | Antiproliferative activity against cancer cell lines | Moderate to good | [6] |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA breast cancer cell line | IC50 = 9 μM | [3] |

| 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives | Human carbonic anhydrase isoenzymes (hCA-I and hCA-II) | Varies with substitution | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the mechanism of action of 5-Butyl-1,3,4-thiadiazol-2-amine.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Preparation: A stock solution of 5-Butyl-1,3,4-thiadiazol-2-amine is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 5-Butyl-1,3,4-thiadiazol-2-amine. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

-

Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzyme (e.g., hCA II) and the substrate (4-nitrophenyl acetate, 4-NPA) are prepared in a suitable buffer (e.g., Tris-SO4).

-

Inhibition Assay: The assay is performed in a 96-well plate. The reaction mixture consists of the buffer, the enzyme, and varying concentrations of the inhibitor (5-Butyl-1,3,4-thiadiazol-2-amine). The mixture is pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate (4-NPA).

-

Measurement of Activity: The esterase activity of the enzyme is monitored by measuring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

-

Data Analysis: The inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.

Visualizations

Caption: Workflow for investigating the mechanism of action.

References

- 1. dovepress.com [dovepress.com]

- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Antimicrobial Activity Screening of 5-Butyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of 5-Butyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the promising 1,3,4-thiadiazole class. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential antimicrobial profile based on extensive research on structurally related 5-alkyl and 5-aryl-2-amino-1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1][2][3] This guide summarizes the antimicrobial data of analogous compounds, details relevant experimental protocols for antimicrobial susceptibility testing, and presents logical workflows for screening and analysis.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus has garnered considerable attention from medicinal chemists due to its diverse pharmacological properties, which include antibacterial, antifungal, antitubercular, and anticancer activities.[4][5][6] The antimicrobial efficacy of these compounds is often attributed to the presence of the =N-C-S moiety, which is believed to interact with various microbial enzymes and proteins, thereby inhibiting essential cellular processes.[7]

Antimicrobial Activity of Structurally Related Compounds

The antimicrobial activity of 5-substituted-2-amino-1,3,4-thiadiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The nature of the substituent at the 5-position of the thiadiazole ring significantly influences the antimicrobial potency.

Antibacterial Activity

Studies on various 5-alkyl and 5-aryl-2-amino-1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of antibacterial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and Zone of Inhibition data for representative compounds from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | [3] |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 20-28 | [3] |

| 5-(4-bromophenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [2] |

| 5-(4-bromophenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | [2] |

| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives | Escherichia coli | Weak activity | [2] |

| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives | Pseudomonas aeruginosa | Weak activity | [2] |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Escherichia coli | Moderate Activity | [8] |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Bacillus subtilis | Moderate Activity | [8] |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | Moderate Activity | [8] |

Table 2: Zone of Inhibition of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives against Bacterial Strains

| Compound/Derivative | Concentration | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Benzimidazole derivative with 1,3,4-thiadiazole | Not Specified | Staphylococcus aureus | 18.96 | [2] |

| Benzimidazole derivative with 1,3,4-thiadiazole | Not Specified | Escherichia coli | 17.33 | [2] |

| Benzimidazole derivative with 1,3,4-thiadiazole | Not Specified | Bacillus pumilus | 18.20 | [2] |

Antifungal Activity

Several 1,3,4-thiadiazole derivatives have also exhibited significant antifungal properties.

Table 3: Antifungal Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | [9] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | Candida albicans | 32-42 | [9] |

| 5-phenyl/benzyl-1,3,4-thiadiazole-2-amine derivatives | Aspergillus niger | Data not specified | [1] |

| 5-phenyl/benzyl-1,3,4-thiadiazole-2-amine derivatives | Penicillium chrysogenum | Data not specified | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary antimicrobial screening of compounds like 5-Butyl-1,3,4-thiadiazol-2-amine.

Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amine

A general method for the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines involves the cyclization of a fatty acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[5][8]

General Procedure:

-

A mixture of the corresponding carboxylic acid (e.g., pentanoic acid for the butyl derivative) and thiosemicarbazide is prepared.[5]

-

A dehydrating agent (e.g., concentrated sulfuric acid) is added slowly to the mixture with constant stirring and cooling.[5]

-

The reaction mixture is then heated under reflux for a specified period.[5]

-

After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 5-alkyl-1,3,4-thiadiazol-2-amine.[5]

Antimicrobial Susceptibility Testing

Standardized methods such as the agar disk diffusion method and the broth microdilution method are commonly employed for preliminary antimicrobial screening.[1][7]

This method is used to qualitatively assess the antimicrobial activity.[1]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match the 0.5 McFarland turbidity standard.[7]

-

Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.[4]

-

Disk Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.[4]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[4]

-

Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[4]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.[8]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[8]

-

Controls: Positive (microorganism and medium) and negative (compound and medium) controls are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and antimicrobial screening of the target compound.

Logical Relationship of Antimicrobial Screening

Caption: Logical flow of the preliminary antimicrobial screening process.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for 5-Butyl-1,3,4-thiadiazol-2-amine is yet to be elucidated, the antimicrobial activity of the 1,3,4-thiadiazole scaffold is generally attributed to several potential mechanisms:

-

Enzyme Inhibition: The thiadiazole ring can act as a bioisostere for other five-membered heterocyclic rings and may interact with and inhibit essential microbial enzymes.

-

Cell Wall Synthesis Disruption: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of Cellular Respiration: The compound may interfere with the electron transport chain, leading to a disruption of cellular respiration and energy production.

-

Interaction with DNA: Some studies suggest that 1,3,4-thiadiazole derivatives can bind to bacterial DNA, inhibiting replication and transcription.[6]

Further studies, including molecular docking and enzymatic assays, are required to determine the specific molecular targets and signaling pathways affected by 5-Butyl-1,3,4-thiadiazol-2-amine.

Caption: Postulated mechanisms of antimicrobial action for 1,3,4-thiadiazole derivatives.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of 5-Butyl-1,3,4-thiadiazol-2-amine is currently lacking, the extensive body of research on analogous 1,3,4-thiadiazole derivatives strongly suggests its potential as a promising antimicrobial agent. The data presented in this guide, compiled from studies on structurally similar compounds, indicates that this molecule is likely to exhibit activity against a range of bacterial and fungal pathogens.

Future research should focus on the synthesis and in vitro antimicrobial screening of 5-Butyl-1,3,4-thiadiazol-2-amine against a diverse panel of clinically relevant microorganisms. Subsequent studies should aim to elucidate its mechanism of action, evaluate its cytotoxicity, and explore structure-activity relationships by synthesizing and testing a series of related 5-alkyl-2-amino-1,3,4-thiadiazoles. These efforts will be crucial in determining the therapeutic potential of this compound and the broader class of 5-alkyl-1,3,4-thiadiazol-2-amines as novel antimicrobial agents.

References

- 1. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

A Technical Guide to the Solubility and Stability of 5-Butyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and framework for conducting solubility and stability studies. Specific experimental data for 5-Butyl-1,3,4-thiadiazol-2-amine is not extensively available in public literature. Therefore, this guide provides detailed, standard methodologies and predictive insights based on the chemical properties of analogous structures. All experimental protocols should be adapted and validated for specific laboratory conditions.

Introduction

5-Butyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of pharmacologically active molecules. The butyl substituent and the amino group are key determinants of its physicochemical properties, which in turn govern its behavior in biological systems.

Understanding the solubility and stability of a drug candidate is a cornerstone of early-phase drug development. These parameters are critical for designing effective formulations, ensuring consistent bioavailability, and establishing a stable shelf-life. This guide outlines the necessary experimental protocols to thoroughly characterize the solubility and stability profile of 5-Butyl-1,3,4-thiadiazol-2-amine.

Physicochemical Properties

A summary of known and computationally predicted properties for 5-Butyl-1,3,4-thiadiazol-2-amine is presented below. These values provide a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃S | PubChem[1] |

| Molecular Weight | 157.24 g/mol | PubChem[1] |

| IUPAC Name | 5-butyl-1,3,4-thiadiazol-2-amine | PubChem[1] |

| CAS Number | 14068-54-3 | PubChem[1] |

| Predicted LogP (XlogP) | 1.7 | PubChem[1] |

| Predicted pKa | 3.99 ± 0.10 (for the tert-butyl analog) | ChemBK[2] |

| Appearance | Solid (predicted) | --- |

Solubility Studies

Solubility is a crucial factor influencing a drug's absorption and bioavailability. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. Both thermodynamic and kinetic solubility are important in drug discovery.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true solubility of a compound at equilibrium.[3][4][5][6]

Objective: To determine the equilibrium solubility of 5-Butyl-1,3,4-thiadiazol-2-amine in various aqueous and organic solvents.

Materials:

-

5-Butyl-1,3,4-thiadiazol-2-amine (solid)

-

Glass vials (e.g., 2 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Analytical balance

-

HPLC-UV system

-

Solvents:

-

Purified Water (e.g., Milli-Q)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (pH ~1)

-

pH 4.5 Acetate Buffer

-

Ethanol, Methanol, Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Add an excess amount of solid 5-Butyl-1,3,4-thiadiazol-2-amine to a pre-weighed vial (e.g., 2-5 mg). The presence of undissolved solid is essential throughout the experiment.[4]

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[4]

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each solvent.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is often measured in high-throughput screening to assess the solubility of a compound upon rapid precipitation from a DMSO stock solution into an aqueous buffer.[3][7]

Objective: To determine the kinetic solubility of 5-Butyl-1,3,4-thiadiazol-2-amine in aqueous buffer.

Materials:

-

10 mM stock solution of 5-Butyl-1,3,4-thiadiazol-2-amine in DMSO

-

96-well microtiter plates

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[2]

-

Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically ensuring the final DMSO concentration is ≤1%).[8]

-

Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[3]

-

Measure the turbidity of the solution using a nephelometer (light scattering) or by measuring absorbance after filtration with a UV plate reader to determine the concentration of the dissolved compound.[7][9]

-

The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Data Presentation: Solubility

Quantitative solubility data should be organized into a clear table for comparative analysis.

| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

| Purified Water | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| 0.1 M HCl | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| Acetate Buffer (pH 4.5) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |

| PBS (pH 7.4) | 25 | Kinetic | [Experimental Data] | [Calculated Data] |

Visualization: Solubility Determination Workflow

Stability Studies

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, light, and pH. Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13]

Hypothetical Degradation Pathway: Acid Hydrolysis

Based on related 2-amino-1,3,4-thiadiazole structures, acid-catalyzed hydrolysis of the thiadiazole ring is a probable degradation pathway. This would involve cleavage of the ring to yield smaller, more polar fragments.

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure used to detect changes in drug substance and drug product quality over time. It must be able to separate the parent compound from its degradation products and impurities.

Objective: To develop and validate an HPLC-UV method capable of separating 5-Butyl-1,3,4-thiadiazol-2-amine from potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm or λmax).

-

Injection Volume: 10 µL.

Method Development & Validation:

-

Specificity: Inject solutions of the parent compound, placebo (if applicable), and stressed samples (from forced degradation) to demonstrate that the peak for 5-Butyl-1,3,4-thiadiazol-2-amine is free from interference from degradants.

-

Linearity: Analyze a series of solutions over a concentration range (e.g., 1-100 µg/mL) to establish a linear relationship between peak area and concentration.

-

Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at multiple concentration levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 5-Butyl-1,3,4-thiadiazol-2-amine under various stress conditions. The goal is to achieve 5-20% degradation.[11]

General Procedure:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[10]

-

For each condition, mix the stock solution with the stress agent.

-

Incubate the samples for a defined period (e.g., up to 7 days), taking aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[10]

-

Before analysis, neutralize the acidic and basic samples.

-

Analyze all samples by the developed stability-indicating HPLC-UV method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.[10][14]

-

Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.[10][14]

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).[14]

-

Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10]

Data Presentation: Forced Degradation

Results should be tabulated to show the extent of degradation and the formation of impurities under each condition.

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |

| Control | 48 | RT | [Data] | [Data] | [Data] | N/A |

| 0.1 M HCl | 48 | 60 | [Data] | [Data] | [Data] | [Data] |

| 0.1 M NaOH | 48 | 60 | [Data] | [Data] | [Data] | [Data] |

| 3% H₂O₂ | 24 | RT | [Data] | [Data] | [Data] | [Data] |

| Thermal (Solid) | 48 | 80 | [Data] | [Data] | [Data] | [Data] |

| Photolytic (Solution) | - | RT | [Data] | [Data] | [Data] | [Data] |

| (RRT = Relative Retention Time) |

Visualization: Stability Testing Workflow

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Butyl-1,3,4-thiadiazol-2-amine. While specific experimental data for this molecule is sparse, the detailed protocols for thermodynamic and kinetic solubility, forced degradation studies, and the development of a stability-indicating HPLC method offer a clear path forward for its characterization. The provided templates for data presentation and workflow diagrams are intended to guide researchers in organizing and interpreting their findings. A thorough understanding of these fundamental properties is indispensable for advancing this compound through the drug development pipeline.

References

- 1. 5-Butyl-1,3,4-thiadiazol-2-amine | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. quora.com [quora.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. pharmaguru.co [pharmaguru.co]

Tautomerism in 2-Amino-1,3,4-Thiadiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tautomeric Forms and aza-Michael additionEquilibrium in 2-Amino-1,3,4-Thiadiazole

2-Amino-1,3,4-thiadiazole can exist in three primary tautomeric forms: the amino form and two imino forms.[4] The equilibrium between these forms is influenced by factors such as the solvent environment and the presence of substituents.

-

Amino Tautomer (ATD): This is the aromatic and generally most stable form.

-

Imino Tautomers (ITD and ITO): These non-aromatic forms can exist as (E) and (Z) geometrical isomers.[4]

Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the amino (ATD) tautomer is the most stable form in both the gas phase and in various solvents, including THF, DMSO, and water.[4] The total energy of all tautomers decreases in polar solvents compared to the gas phase, but the amino form remains the dominant species.[4] For certain derivatives, particularly those with moieties capable of keto-enol tautomerism, the equilibrium can be more sensitive to solvent polarity.[5][6] In one such derivative, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is preferred in non-polar solvents like chloroform.[5]

Quantitative Data on Tautomer Stability

The relative stability of the different tautomers of 2-amino-1,3,4-thiadiazole has been investigated using computational methods. The following tables summarize the calculated total energies and dipole moments in the gas phase and in different solvents.

Table 1: Calculated Total Energies of 2-Amino-1,3,4-Thiadiazole Tautomers

| Tautomer | Gas Phase (Hartree) | Water (Hartree) | THF (Hartree) | DMSO (Hartree) |

| ATD | -586.4325 | -586.4462 | -586.4435 | -586.4459 |

| ITD1 (E) | -586.4148 | -586.4258 | -586.4237 | -586.4256 |

| ITD2 (Z) | -586.4162 | -586.4277 | -586.4255 | -586.4274 |

| ITO1 (E) | -586.4112 | -586.4239 | -586.4214 | -586.4236 |

| ITO2 (Z) | -586.4116 | -586.4243 | -586.4218 | -586.4240 |

Data sourced from DFT B3LYP/6-311++G(d,p) calculations.[4]

Table 2: Calculated Dipole Moments of 2-Amino-1,3,4-Thiadiazole Tautomers

| Tautomer | Gas Phase (Debye) | Water (Debye) | THF (Debye) | DMSO (Debye) |

| ATD | 3.19 | 4.60 | 4.22 | 4.55 |

| ITD1 (E) | 2.59 | 4.02 | 3.63 | 3.97 |

| ITD2 (Z) | 3.51 | 5.25 | 4.77 | 5.19 |

| ITO1 (E) | 4.49 | 6.74 | 6.13 | 6.66 |

| ITO2 (Z) | 4.54 | 6.82 | 6.20 | 6.74 |

Data sourced from DFT B3LYP/6-311++G(d,p) calculations.[4]

Visualizing Tautomeric Equilibria and Analysis Workflow

The following diagrams illustrate the tautomeric forms of 2-amino-1,3,4-thiadiazole, a typical workflow for their analysis, and the relevance of tautomerism in drug development.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of tautomers. The following sections outline generalized protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-amino-1,3,4-thiadiazole compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a final concentration of 5-10 mg/mL.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Identify characteristic signals for each tautomer. For the amino form, a broad singlet for the -NH₂ protons is expected. The imino forms would show a signal for the =NH proton at a different chemical shift.

-

Integrate the signals corresponding to each tautomer to determine their relative ratios.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The chemical shifts of the ring carbons, particularly the carbon attached to the amino/imino group, will differ between tautomers. For a keto-enol tautomerism in a derivative, distinct signals for the ketonic (C=O) and enolic (C-OH) carbons would be observed.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule, which can help distinguish between tautomers.

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition:

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands can indicate the presence of specific tautomers. For example, N-H stretching vibrations for the amino group, C=N stretching for the imino group, and C=O and O-H stretching for keto-enol tautomers.[7]

-

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima.

-

Sample Preparation:

-

Prepare stock solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

-

Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for the compound in each solvent.

-

A shift in the absorption maximum (λ_max) or the appearance of new bands when changing the solvent can indicate a shift in the tautomeric equilibrium.[6]

-

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive structural information in the solid state, including bond lengths and angles, which can unambiguously identify the predominant tautomer in the crystal lattice.

-

Crystallization:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

-

Data Collection and Structure Refinement:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.

-

Computational Modeling

Computational chemistry, particularly DFT, is a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

-

Geometry Optimization and Energy Calculation:

-

Build the initial 3D structures of all possible tautomers.

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A common level of theory is B3LYP with a 6-311++G(d,p) basis set.[4]

-

The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-